

Unveiling the Crystal Architecture of Potassium Sodium Tartrate Tetrahydrate: A Technical Guide

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Compound of Interest

Compound Name: *Potassium sodium tartrate tetrahydrate*

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This technical guide provides an in-depth exploration of the crystal structure and symmetry of **potassium sodium tartrate tetrahydrate**, commonly known as Rochelle salt. This compound is of significant interest due to its piezoelectric and ferroelectric properties, which are intrinsically linked to its precise atomic arrangement. This document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents logical relationships governing its structural phases.

Crystallographic Data

The crystal structure of **potassium sodium tartrate tetrahydrate** has been extensively studied, revealing different structures depending on the chirality of the tartrate molecule and the temperature. The two primary forms are the racemic mixture (dl-tartrate) and the pure L(+)-tartrate enantiomer (Rochelle salt).

Potassium Sodium dl-Tartrate Tetrahydrate

The racemic form crystallizes in a triclinic system. The unit cell contains two molecules of $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$.^[1]

Parameter	Value
Crystal System	Triclinic
Space Group	P1
a	9.80 Å
b	9.66 Å
c	8.21 Å
α	110°52'
β	101°28'
γ	119°44'

Data sourced from Sadanaga, R. (1950).[\[1\]](#)

In this structure, the d- and l-tartrate molecules form pairs. The potassium and sodium ions each exhibit six-fold coordination, surrounded by oxygen atoms from the tartrate groups and water molecules.[\[1\]](#)

Potassium Sodium L(+)-Tartrate Tetrahydrate (Rochelle Salt)

Rochelle salt is renowned for its temperature-dependent phase transitions. It exhibits a paraelectric phase at high and low temperatures and a ferroelectric phase in between.

High-Temperature Paraelectric Phase ($T > 297$ K)

Parameter	Value (at 308 K)
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2
a	11.884(2) Å
b	14.256(4) Å
c	6.228(1) Å
V	1055.1(4) Å ³

Data sourced from multiple studies.[\[2\]](#)[\[3\]](#)

Ferroelectric Phase (255 K < T < 297 K)

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ 11

The spontaneous polarization in this phase is directed along the a-axis.[\[2\]](#)

Low-Temperature Paraelectric Phase (T < 255 K)

The structure returns to an orthorhombic system, though with subtle differences from the high-temperature phase. Recent multi-temperature studies suggest the high and low-temperature paraelectric phases may be structurally the same phase at different temperatures.[\[4\]](#)[\[5\]](#)

Experimental Protocols

The determination of the crystal structure of **potassium sodium tartrate tetrahydrate** has been primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques.

Single-Crystal X-ray Diffraction

This is the most common method for determining the atomic arrangement in crystalline solids.

Methodology:

- Crystal Growth: Single crystals of **potassium sodium tartrate tetrahydrate** are grown from a saturated aqueous solution by slow evaporation.^[6]
- Data Collection:
 - A suitable single crystal is mounted on a goniometer head of a diffractometer.
 - The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^[6]
 - The diffraction pattern is recorded as the crystal is rotated. Data at multiple temperatures can be collected to study phase transitions.^{[4][6]}
- Structure Solution and Refinement:
 - The initial crystal structure is determined using direct methods or Patterson methods from the collected diffraction data.^{[7][8]}
 - The atomic coordinates and displacement parameters are then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction intensities.^[2]

Neutron Diffraction

Neutron diffraction is particularly useful for accurately locating hydrogen atoms, which is crucial for understanding the hydrogen bonding network in Rochelle salt.

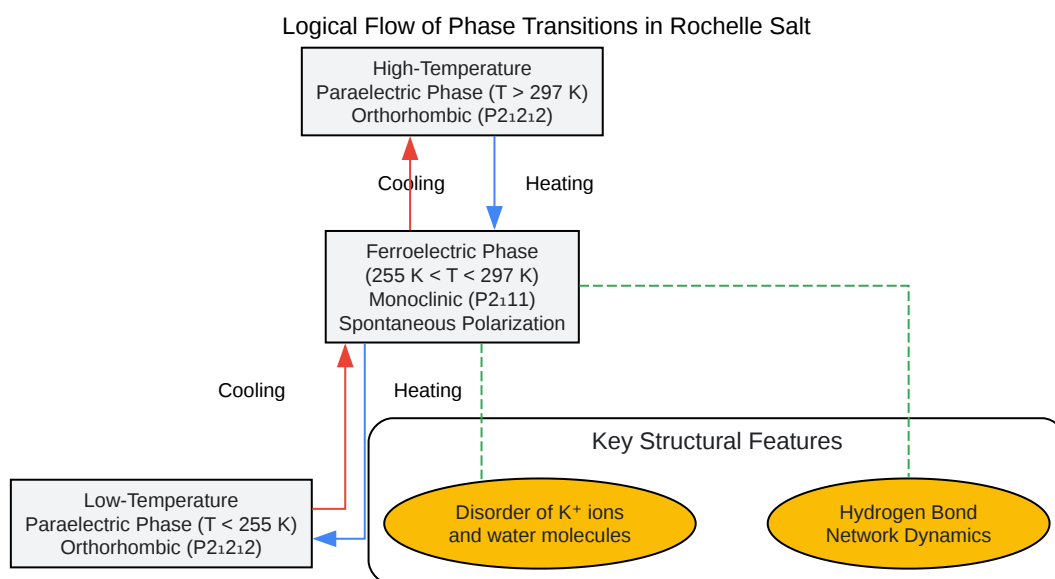
Methodology:

- Neutron Source: A beam of thermal or cold neutrons is generated from a nuclear reactor or a spallation source.^[9]
- Sample Preparation: A larger single crystal than that used for X-ray diffraction is typically required.

- **Data Collection:** The crystal is placed in the neutron beam, and the scattered neutrons are detected to obtain a diffraction pattern.[9]
- **Structure Refinement:** The data is analyzed similarly to X-ray diffraction data, with the key difference being that neutrons scatter from atomic nuclei rather than electrons. This allows for the precise determination of hydrogen atom positions.[9]

Structural Relationships and Phase Transitions

The ferroelectric behavior of Rochelle salt is intimately linked to changes in its crystal structure, particularly the arrangement of the tartrate molecules and the hydrogen-bonding network.

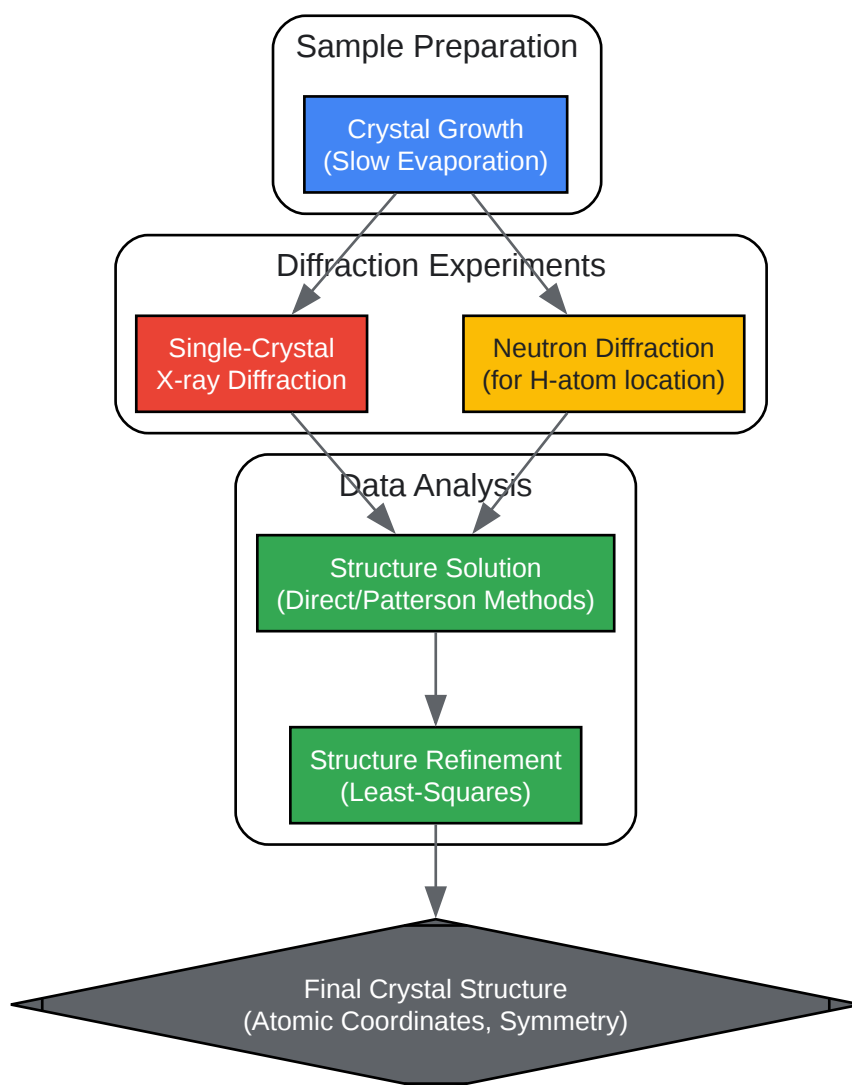


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Caption: Phase transitions of Rochelle salt with key structural drivers.

The transition to the ferroelectric phase is associated with the ordering of certain atoms and the dynamics of the hydrogen bond network, particularly involving the water molecules and hydroxyl groups of the tartrate ions.[5][7] The disorder of one of the potassium atoms and some of the water molecules is a significant feature of the paraelectric phases.[2]

Experimental Workflow for Crystal Structure Determination



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Caption: Workflow for determining crystal structure.

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